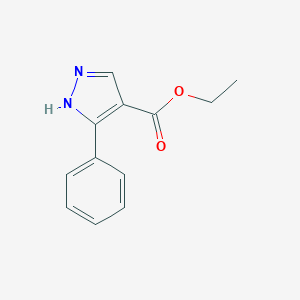

3-phényl-1H-pyrazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

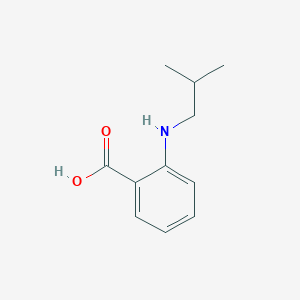

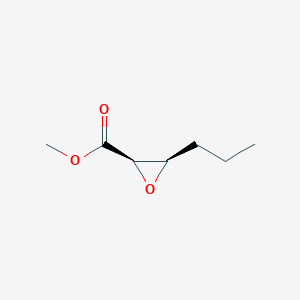

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a compound studied for various properties including its synthesis, structure, and chemical characteristics. The research focuses on its molecular structure, synthesis routes, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate derivatives involves multi-step chemical reactions including condensation and cyclocondensation methods. Techniques such as the one-pot condensation reaction of ethyl acetoacetate with phenyl hydrazine have been utilized in the synthesis of related compounds. These processes often involve reflux conditions in specific solvents to achieve the desired pyrazole esters (Viveka et al., 2016).

Molecular Structure Analysis

The molecular structure of ethyl 3-phenyl-1H-pyrazole-4-carboxylate compounds is typically determined through techniques like single-crystal X-ray diffraction. These compounds crystallize in various crystal systems with specific space groups and exhibit intramolecular interactions such as hydrogen bonds and π-π interactions, contributing to their structural stability (Achutha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-phenyl-1H-pyrazole-4-carboxylate include cyclocondensation and Claisen condensation. These reactions lead to various derivatives with different substituents affecting their chemical properties and potential applications. The compound's reactivity is also influenced by the presence of functional groups and its molecular geometry (Ghozlan et al., 2014).

Physical Properties Analysis

The physical properties of ethyl 3-phenyl-1H-pyrazole-4-carboxylate derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are typically determined through methods like thermogravimetric analysis, differential scanning calorimetry, and solubility tests in different solvents (Machado et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the compound's behavior in chemical reactions. The electronic structure-property relationship, as determined by density functional theory calculations, provides insights into the compound's chemical behavior and interaction with other molecules (Naveen et al., 2021).

Applications De Recherche Scientifique

Synthèse de dérivés de pyrazole

Les dérivés de pyrazole, y compris le 3-phényl-1H-pyrazole-4-carboxylate d'éthyle et le 5-phényl-1h-pyrazole-4-carboxylate d'éthyle, sont synthétisés en condensant l'éthyl-3-(diméthylamino)-2-(phénylcarbonyl)prop-2-énoate avec différentes hydrazines aromatiques et aliphatiques . Ces composés sont caractérisés par des études de RMN, de spectres de masse, de spectres IR ainsi que par des analyses C, H et N .

Propriétés antibactériennes

Ces composés ont été criblés pour leurs propriétés antibactériennes contre Staphylococcus aureus, Bacillus subtilis, Escherichia coli et Pseudomonas aeruginosa . Certains d'entre eux ont montré une excellente activité antibactérienne contre toutes les souches bactériennes testées par rapport au médicament standard Ceftriaxone .

Activités antifongiques

Il a été rapporté que les pyrazolines substituées, qui peuvent être dérivées de ces composés, possèdent des activités antifongiques modérées .

Propriétés anticancéreuses

Les molécules de pyrazole, y compris ces composés, présentent également des propriétés anticancéreuses .

Propriétés anti-inflammatoires

Ces composés présentent également des propriétés anti-inflammatoires .

Propriétés antidépressives et anticonvulsivantes

Il a été constaté que ces composés possèdent des propriétés antidépressives et anticonvulsivantes .

Propriétés anti-VIH

Certains dérivés de pyrazole, y compris ces composés, ont montré des propriétés anti-VIH .

Préparation de dérivés d'isoxazole

Le 1H-pyrazole-4-carboxylate d'éthyle est utilisé dans la préparation de dérivés d'acide isoxazole-4-carboxylique et d'isoxazole-3,5-dicarboxamides

Mécanisme D'action

Target of Action

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate, also known as ethyl 5-phenyl-1H-pyrazole-4-carboxylate, is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial properties . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in the target’s function . For instance, some pyrazole derivatives have been found to inhibit the function of certain enzymes, disrupting the normal biochemical processes of the bacteria .

Biochemical Pathways

The biochemical pathways affected by ethyl 3-phenyl-1H-pyrazole-4-carboxylate are likely related to its antibacterial activity. By interacting with its bacterial targets, the compound can disrupt essential biochemical pathways within the bacteria, inhibiting their growth and proliferation .

Result of Action

The result of the action of ethyl 3-phenyl-1H-pyrazole-4-carboxylate is the inhibition of bacterial growth. In studies, certain derivatives of this compound have shown excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone .

Action Environment

The action, efficacy, and stability of ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific conditions of the bacterial environment. Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the stability of the compound .

Analyse Biochimique

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .

Cellular Effects

Several derivatives of pyrazole have been reported to possess moderate antibacterial and antifungal activities .

Molecular Mechanism

Changes in the structure of pyrazoles can translate into changes in properties, potentially influencing their reactivity and the biological activities of targets bearing a pyrazole moiety .

Metabolic Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis, often used as starting materials for the preparation of more complex heterocyclic systems .

Propriétés

IUPAC Name |

ethyl 5-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIYWOVORITWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214052 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181867-24-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181867-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)

![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)

![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)